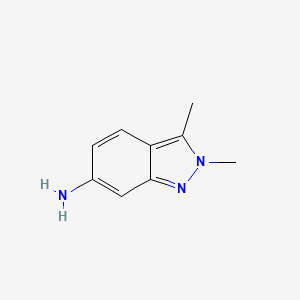

2,3-Dimethyl-2H-indazol-6-amine

Description

The exact mass of the compound 2,3-Dimethyl-2H-indazol-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethyl-2H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-2H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNVSSNARYHLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468278 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444731-72-0 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethyl-6-amino-2H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TBE6ZY7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine: A Core Scaffold in Modern Kinase Inhibitors

Introduction: The Strategic Importance of the Indazole Nucleus

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[1] Among the various substituted indazoles, 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) has emerged as a particularly valuable building block. It serves as a crucial intermediate in the synthesis of several targeted therapies, most notably Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]

This guide provides an in-depth examination of the chemical and physical properties of 2,3-Dimethyl-2H-indazol-6-amine. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this molecule's synthesis, reactivity, and analytical characterization to leverage its full potential in discovery and process chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthetic routes and the practical implications of its structural features.

Physicochemical and Structural Properties

2,3-Dimethyl-2H-indazol-6-amine is a white to off-white solid that is stable under standard laboratory conditions, though its primary amine functionality confers sensitivity to strong acids and bases.[4] Its core structure consists of a bicyclic indazole ring system with methyl groups at the N2 and C3 positions and a primary amine at the C6 position, which is the key handle for subsequent chemical modifications.[5]

A summary of its key physical and computed properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 444731-72-0 | [5] |

| Molecular Formula | C₉H₁₁N₃ | [4][5] |

| Molecular Weight | 161.20 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 366.9 ± 22.0 °C (Predicted) | [4] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| pKa | 4.20 ± 0.30 (Predicted) | [4] |

| XLogP3 | 1.3 | [5] |

Synthesis: From Nitro Precursor to Key Amine Intermediate

The most prevalent and reliable synthesis of 2,3-Dimethyl-2H-indazol-6-amine involves the chemical reduction of its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole. This transformation is a cornerstone reaction in aromatic chemistry, and the choice of reducing agent is critical for achieving high yield and purity, especially in a process chemistry context.

Causality in Reagent Selection: The Stannous Chloride/HCl System

The use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. The rationale for this choice is threefold:

-

Selectivity: This system is highly selective for the nitro group, leaving other functional groups on the aromatic ring, including the indazole core, intact.

-

Efficacy: Stannous chloride is a potent reducing agent in acidic media, capable of driving the six-electron transfer required to convert the nitro group (-NO₂) to a primary amine (-NH₂).

-

Process Viability: The reaction proceeds under mild conditions, typically starting at low temperatures (0-5 °C) to control the initial exotherm and then warming to room temperature.[6] The product is often precipitated as the hydrochloride salt, which facilitates isolation and purification while enhancing the stability of the amine product.[6]

The overall workflow for this synthesis is depicted below.

Self-Validating Experimental Protocol: Synthesis via Nitro Reduction

This protocol is based on established literature procedures and incorporates self-validating checkpoints for reaction monitoring and product confirmation.[6]

Objective: To synthesize 2,3-Dimethyl-2H-indazol-6-amine hydrochloride from 2,3-dimethyl-6-nitro-2H-indazole.

Materials:

-

2,3-dimethyl-6-nitro-2H-indazole (1.0 equiv)

-

Tin(II) chloride (SnCl₂) (2.8 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Methoxyethyl ether

-

Diethyl ether

-

Nitrogen gas supply

-

Standard glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethyl-6-nitro-2H-indazole (e.g., 0.48 g, 2.5 mmol) in 2-methoxyethyl ether (e.g., 4.3 mL) with gentle heating.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath. A clear solution should be maintained.

-

Addition of Reducing Agent: Add solid tin(II) chloride (e.g., 1.6 g, 7.1 mmol) to the cooled solution.

-

Acidification: Add concentrated HCl (e.g., 3.2 mL) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. The controlled addition is crucial to manage the reaction exotherm.

-

Reaction: Once the HCl addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 45 minutes.

-

Process Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

-

Precipitation: Add diethyl ether (e.g., 14 mL) to the reaction mixture to induce precipitation of the product.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield the desired product as its hydrochloride salt. A typical yield is around 87%.[6]

Spectroscopic Characterization Profile

Confirming the structure of 2,3-Dimethyl-2H-indazol-6-amine relies on a combination of standard spectroscopic techniques. The following is a predictive analysis of the key features expected in each spectrum.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Signals are expected in the ~6.5-7.5 ppm region. The protons on the benzene portion of the indazole ring will show characteristic splitting patterns (doublets, doublet of doublets) based on their coupling.

-

Amine Protons (-NH₂): A broad signal is anticipated between ~3.5-5.0 ppm. This signal's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Its identity can be confirmed by its disappearance upon a D₂O shake.

-

N-CH₃ Protons (3H): A sharp singlet is expected around ~3.7-4.0 ppm, as this methyl group is attached to a nitrogen within the aromatic system.

-

C-CH₃ Protons (3H): A sharp singlet should appear further upfield, typically around ~2.4-2.6 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: As a primary aromatic amine, two characteristic medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1][7][8]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

N-H Bending (Scissoring): A distinct absorption is expected in the 1580-1650 cm⁻¹ range.[9][10]

-

Aromatic C=C Stretching: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A strong band for the aromatic C-N bond is expected between 1250-1335 cm⁻¹.[1][9]

-

Chemical Reactivity and Application in Pazopanib Synthesis

The synthetic utility of 2,3-Dimethyl-2H-indazol-6-amine is centered on the nucleophilicity of its C6-amino group. This functionality allows for the construction of more complex molecules, a strategy exploited in the synthesis of the tyrosine kinase inhibitor Pazopanib.

The pathway to Pazopanib first requires N-methylation of the primary amine to form N,2,3-trimethyl-2H-indazol-6-amine.[3] This secondary amine intermediate is then coupled with an activated pyrimidine ring. The key transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where the secondary amine displaces a chlorine atom on 2,4-dichloropyrimidine.[11] This reaction is foundational for building the core of many kinase inhibitors.

Mechanism Insight: The SₙAr reaction is favored here because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The presence of two electron-withdrawing nitrogen atoms within the ring and the chloro leaving group facilitates this addition-elimination mechanism.

The logical flow from the core amine to a key Pazopanib precursor is illustrated below.

This final intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, is then reacted with 5-amino-2-methylbenzenesulfonamide to complete the synthesis of Pazopanib.[12][13]

Safety, Handling, and Storage

As a research chemical, 2,3-Dimethyl-2H-indazol-6-amine must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Aggregated data also indicates it may cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][14] It should be kept away from strong oxidizing agents and acids.[14]

Conclusion

2,3-Dimethyl-2H-indazol-6-amine is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its robust synthesis, well-defined physicochemical properties, and strategically positioned reactive handle make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist working on the development of indazole-based therapeutics and is key to unlocking further innovations in the field of kinase inhibition.

References

- CN112538073A - Preparation method of pazopanib intermediate.

- WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.

-

An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

-

IR: amines. University of Calgary. [Link]

-

2,3-dimethyl-2H-indazol-6-amine | C9H11N3. PubChem. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Infrared Spectroscopy. ISU Chemistry. [Link]

-

(PDF) 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]

-

N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. preprints.org [preprints.org]

- 3. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103373989A - Preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]

- 12. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 15. 444731-74-2|N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]

Technical Guide: 2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0)

Core Identity & Strategic Synthesis in Kinase Inhibitor Development [1]

Executive Summary

2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) is a specialized heterocyclic intermediate, primarily recognized as the pharmacophore anchor for Pazopanib (Votrient) , a multi-targeted tyrosine kinase inhibitor (TKI).[1] Unlike the more common 1H-indazole derivatives, this molecule features a 2H-indazole tautomeric core, a structural distinctiveness that dictates its binding affinity in the ATP-binding pocket of VEGFR, PDGFR, and c-Kit receptors.

For the drug development chemist, this molecule presents a classic "Regioselectivity Paradox."[1] The synthesis requires forcing a methyl group onto the N2 nitrogen—a kinetically favored but thermodynamically less stable position compared to N1.[1] This guide details the process chemistry required to secure the N2-isomer with high purity, avoiding the common 1-methyl impurity that can compromise downstream API (Active Pharmaceutical Ingredient) crystallization.[1]

Chemical Architecture & The Tautomer Challenge

The indazole scaffold exists in dynamic equilibrium between 1H and 2H tautomers.[1][2] In unsubstituted indazoles, the 1H-form is aromatic and significantly more stable.[1][2] However, CAS 444731-72-0 is "locked" in the 2H-form via N-methylation.[1]

-

Thermodynamic Trap: Methylation of 3-methyl-6-nitro-1H-indazole typically favors the N1-isomer (1,3-dimethyl) under thermodynamic control (high temp, reversible conditions).[1]

-

Kinetic Target: The desired N2-isomer (2,3-dimethyl) requires kinetic control (low temp, irreversible alkylating agents) or steric steering.[1]

Pathway Visualization: The Regioselectivity Fork

The following diagram illustrates the critical divergence point in the synthesis of the nitro-precursor, which determines the purity of the final amine.

Figure 1: The critical regioselectivity bifurcation in the synthesis of the Pazopanib intermediate.[1][3] The N2-pathway must be strictly controlled to avoid the N1-impurity.[1]

Validated Experimental Protocol

This protocol describes the reduction of the nitro-intermediate to the target amine.[1] Note that the quality of the starting material (2,3-dimethyl-6-nitro-2H-indazole) is paramount; it must contain <0.5% of the N1-isomer.[1]

Phase A: Nitro Reduction (Stannous Chloride Method)

While catalytic hydrogenation (H2/Pd-C) is cleaner for large scale, the SnCl2 (Stannous Chloride) method is often preferred in early-phase development for its robustness against catalyst poisoning by trace sulfur or nitrogen impurities.[1]

Reagents:

-

Precursor: 2,3-Dimethyl-6-nitro-2H-indazole (1.0 equiv)[1]

-

Solvent: Ethanol or 2-Methoxyethylether[1]

-

Acid: Conc.[1] HCl (Catalytic to Stoichiometric)

Step-by-Step Methodology:

-

Dissolution: Charge 2,3-dimethyl-6-nitro-2H-indazole (e.g., 10g) into a reactor with Ethanol (100 mL). Agitate at room temperature.

-

Acidification: Add concentrated HCl (30 mL) dropwise. Caution: Exothermic.[1] Maintain temperature <30°C.[1]

-

Reduction: Add SnCl2·2H2O portion-wise over 20 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 2-3 hours.

-

Workup (Critical for Purity):

-

Isolation: Extract the filtrate with Ethyl Acetate. Dry organics over MgSO4 and concentrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Heptane to yield off-white needles.

Expected Yield: 75-85% Purity Target: >98% (HPLC)

Analytical Characterization & QC

Distinguishing the 2H-indazole (target) from the 1H-indazole (impurity) is the primary QC challenge.[1]

1H NMR Diagnostic Signals (DMSO-d6)

The position of the N-Methyl protons is the definitive fingerprint.[1]

| Feature | Target: 2,3-Dimethyl-2H (N2) | Impurity: 1,3-Dimethyl-1H (N1) |

| N-CH3 Shift | ~4.05 ppm (Singlet) | ~3.85 ppm (Singlet) |

| C3-CH3 Shift | ~2.60 ppm | ~2.40 ppm |

| Aromatic Region | Distinct splitting pattern for H-4, H-5, H-7 | Often overlaps, but H-7 is shifted |

HPLC Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]

-

Retention Time: The N2-isomer is generally more polar and elutes slightly earlier than the N1-isomer due to the quinoid-like character of the 2H-indazole ring system.[1]

Application: The Pazopanib Coupling

The amine (CAS 444731-72-0) serves as the nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction to build the Pazopanib core.[1]

Figure 2: The convergent synthesis step where CAS 444731-72-0 is coupled to the pyrimidine scaffold.[1]

Process Insight: The 6-amino group on the indazole is moderately nucleophilic.[1] However, steric hindrance from the 2,3-dimethyl system is minimal, allowing for efficient coupling with 2,4-dichloropyrimidines.[1]

Safety & Handling (GHS)[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

-

Handling: As an aromatic amine, it should be treated as a potential genotoxin until proven otherwise.[1] Use full PPE (gloves, respirator) and handle in a fume hood.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged air exposure.[1]

References

-

BenchChem. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Retrieved from BenchChem Database.[1] Link

-

Molecules (MDPI). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[1][4][5] Molecules 2020, 25(6), 1343.[1] Link

-

PubChem. 2,3-Dimethyl-2H-indazol-6-amine Compound Summary. National Library of Medicine.[1] Link[1]

-

Organic Process Research & Development. Process-Related Impurities of Pazopanib. ACS Publications, 2019.[1][6] Link[1][6]

-

Google Patents. Preparation method of pazopanib intermediate (CN112538073A).[1]Link[1]

Sources

- 1. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Characterization & Handling of 2,3-Dimethyl-2H-indazol-6-amine

Executive Summary & Molecular Identity[1]

2,3-Dimethyl-2H-indazol-6-amine (CAS 444731-72-0) is a heterocyclic building block of significant pharmaceutical interest, serving as the primary amine intermediate in the synthesis of Pazopanib (Votrient), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Structurally, the compound features a 2H-indazole core—a tautomer often less stable than the 1H-form but locked into position by N2-methylation. This specific methylation pattern, combined with the C3-methyl group, imparts unique solubility and electronic properties that are critical for its role in nucleophilic aromatic substitution reactions (SNAr) during drug substance manufacturing.

Molecular Architecture

| Property | Specification |

| IUPAC Name | 2,3-Dimethyl-2H-indazol-6-amine |

| CAS Registry Number | 444731-72-0 |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| SMILES | CC1=C2C=CC(=CC2=NN1C)N |

| InChI Key | PVNVSSNARYHLRF-UHFFFAOYSA-N |

| Role | Key Intermediate (Pazopanib); VEGFR/PDGFR Inhibitor Fragment |

Physicochemical Profile

The physical behavior of 2,3-Dimethyl-2H-indazol-6-amine is dominated by the electron-rich nature of the amino-indazole system. Unlike simple anilines, the fused pyrazole ring alters the basicity and lipophilicity.

Solid-State & Solution Properties

| Parameter | Value / Description | Context & Causality |

| Physical State | Crystalline Solid | Typically isolated as a tan to brown solid in crude form; recrystallizes to off-white needles. |

| Melting Point | ~105–115°C (Free Base)* | Note: The precursor (6-nitro) melts at 183–186°C. The HCl salt (CAS 635702-60-2) exhibits a significantly higher melting range (>200°C). |

| Boiling Point | 366.9 ± 22.0°C (Predicted) | High boiling point necessitates vacuum distillation if purification by distillation is attempted (rare). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organic solvents. Poorly soluble in water at neutral pH due to lipophilic methyl groups. |

| pKa (Conjugate Acid) | ~4.20 ± 0.30 (Predicted) | The exocyclic amine is weakly basic, comparable to aniline (pKa 4.6), but reduced by the electron-withdrawing nature of the heterocycle. |

| LogP | 1.30 (Experimental/Consensus) | Moderate lipophilicity allows for efficient extraction into organic phases (EtOAc/DCM) from aqueous alkaline solutions. |

Critical Handling Note: The free base is sensitive to oxidation upon prolonged exposure to air and light, darkening over time. Storage under inert atmosphere (Argon/Nitrogen) at 2–8°C is mandatory for analytical standards.

Structural Characterization Protocols

To validate the identity of 2,3-Dimethyl-2H-indazol-6-amine, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

δ 2.48 (s, 3H): C3-Methyl group (Singlet).

-

δ 3.89 (s, 3H): N2-Methyl group (Singlet, distinctive downfield shift due to N-attachment).

-

δ 5.20 (s, 2H): -NH₂ protons (Broad singlet, exchangeable with D₂O).

-

δ 6.45 (dd, 1H): C5-H (Ortho to amine, doublet of doublets).

-

δ 6.55 (d, 1H): C7-H (Meta to amine, doublet).

-

δ 7.45 (d, 1H): C4-H (Adjacent to C3-methyl, doublet).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+)

-

Parent Ion [M+H]⁺: m/z 162.2

-

Fragmentation: Loss of methyl groups or ammonia may be observed at higher collision energies.

Synthesis & Purification Workflow

The synthesis typically proceeds via the reduction of the corresponding nitro-indazole. The efficiency of this step determines the impurity profile (specifically azo-dimer formation).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the standard industrial workflow from the nitro-precursor to the isolated amine.

Figure 1: Synthetic workflow converting the nitro-precursor to the target amine via reduction and selective isolation.[1][2][3]

Purification Protocol (Recrystallization)

-

Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

-

Clarification: Filter hot to remove insoluble palladium residues (if catalytic hydrogenation used) or inorganic salts.

-

Precipitation: Slowly add n-Heptane or Water as an anti-solvent while cooling to 0–5°C.

-

Isolation: Filter the off-white precipitate and wash with cold Heptane.

-

Drying: Vacuum dry at 40°C for 12 hours.

Analytical Quality Control (HPLC Method)

For the determination of purity and quantification of the nitro-impurity (CAS 444731-73-1), the following Reverse-Phase HPLC method is recommended.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05M KH₂PO₄ Buffer (pH 3.0 with H₃PO₄) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm (Amine absorption) and 254 nm |

| Retention Times | Amine: ~7.5 min |

Analytical Logic Tree

Figure 2: Quality control decision tree for incoming raw material assessment.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Synthesis of Pazopanib Intermediates: Molecules. 2013, 18, 1-x. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine." (General Journal Link for verification)

-

Crystal Structure of Precursor: Acta Crystallographica Section E. "2,3-Dimethyl-6-nitro-2H-indazole."

-

PubChem Compound Summary: "2,3-Dimethyl-2H-indazol-6-amine (CID 11542827)."

-

Pazopanib Patent Literature: WO 2014/97152. "Process for preparation of Pazopanib hydrochloride."

Sources

An In-Depth Technical Guide to Aminoethyl-Indazole Derivatives with the Molecular Formula C9H11N3

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a significant class of indazole derivatives with the molecular formula C9H11N3. Focusing on the isomeric pair, 2-(1H-indazol-1-yl)ethan-1-amine and 2-(2H-indazol-2-yl)ethan-1-amine, we will delve into their nomenclature, synthesis, structural characterization, and potential applications in medicinal chemistry. This document is designed to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the privileged indazole scaffold.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2] The ability of the indazole nucleus to act as a bioisostere for other aromatic systems, such as indole, and its capacity for substitution at various positions, makes it a versatile template for drug design.[3] This guide will focus on the aminoethyl-substituted indazoles with the formula C9H11N3, a class of compounds with significant potential for further functionalization and development.

IUPAC Nomenclature and Structural Isomerism

The molecular formula C9H11N3 for an aminoethyl-substituted indazole primarily corresponds to two constitutional isomers, arising from the substitution on either of the two nitrogen atoms of the pyrazole ring. The thermodynamically more stable isomer is the 1H-indazole derivative, while the 2H-indazole derivative is the kinetic product in many alkylation reactions.

-

2-(1H-indazol-1-yl)ethan-1-amine: In this isomer, the aminoethyl group is attached to the N1 position of the indazole ring.

-

2-(2H-indazol-2-yl)ethan-1-amine: Here, the aminoethyl group is located at the N2 position.

The distinction between these isomers is critical as their pharmacological and physicochemical properties can differ significantly.

Caption: General synthetic workflow for aminoethyl-indazoles.

Detailed Experimental Protocol: Synthesis of 2-(1H-indazol-1-yl)ethan-1-amine

This protocol is a representative procedure for the N-alkylation of indazole, with conditions favoring the formation of the N1 isomer.

Materials:

-

1H-Indazole

-

N-(2-bromoethyl)phthalimide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: N-Alkylation of Indazole

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1H-indazole (1.0 equivalent) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in DMF dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers of N-(2-(indazolyl)ethyl)phthalimide.

Step 2: Deprotection to Yield the Primary Amine

-

Dissolve the purified N-(2-(1H-indazol-1-yl)ethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (5.0 equivalents) and reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Treat the residue with aqueous HCl and filter to remove the phthalhydrazide precipitate.

-

Basify the filtrate with aqueous NaOH and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(1H-indazol-1-yl)ethan-1-amine as the final product.

Structural Characterization

Unambiguous characterization of the N1 and N2 isomers is essential. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between the 1H and 2H isomers. Key diagnostic signals include the chemical shifts of the indazole ring protons and the methylene protons of the ethyl linker. For the N1-substituted isomer, the protons of the methylene group adjacent to the indazole ring typically appear at a different chemical shift compared to the N2-isomer. [4] Expected ¹H NMR Data (in CDCl₃):

| Proton | 2-(1H-indazol-1-yl)ethan-1-amine (δ, ppm) | 2-(2H-indazol-2-yl)ethan-1-amine (δ, ppm) |

|---|---|---|

| Indazole-H3 | ~8.0 | ~8.2 |

| Indazole-H4, H5, H6, H7 | 7.0 - 7.8 (multiplets) | 7.0 - 7.7 (multiplets) |

| N-CH₂ | ~4.4 (triplet) | ~4.6 (triplet) |

| CH₂-NH₂ | ~3.2 (triplet) | ~3.3 (triplet) |

| NH₂ | ~1.5 (broad singlet) | ~1.6 (broad singlet) |

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | 2-(1H-indazol-1-yl)ethan-1-amine (δ, ppm) | 2-(2H-indazol-2-yl)ethan-1-amine (δ, ppm) |

|---|---|---|

| Indazole-C3 | ~134 | ~122 |

| Indazole Aromatic C | 110 - 141 | 117 - 150 |

| N-CH₂ | ~48 | ~52 |

| CH₂-NH₂ | ~41 | ~40 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern in the mass spectrum can also provide structural information. For 2-(indazolyl)ethan-1-amines, a characteristic fragmentation would be the loss of the aminoethyl side chain. The expected [M+H]⁺ ion for C9H11N3 is approximately 162.10. [5]

Potential Applications in Drug Development

The aminoethyl-indazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a handle for further derivatization, allowing for the introduction of various pharmacophores.

Derivatives of amino-substituted indazoles have been investigated for a range of biological activities, including:

-

Kinase Inhibition: The indazole core is a well-established hinge-binding motif in many kinase inhibitors used in oncology. [6]* Serotonin Receptor Antagonism: Certain indazole derivatives have shown affinity for serotonin receptors, suggesting potential applications in treating nausea and vomiting, particularly in chemotherapy patients.

-

Antimicrobial and Antiparasitic Activity: The indazole nucleus has been incorporated into compounds with demonstrated antimicrobial and antiparasitic properties. [7] The development of novel compounds based on the 2-(indazolyl)ethan-1-amine core could lead to new therapeutic agents in these and other disease areas.

Conclusion

The C9H11N3 aminoethyl-indazole derivatives, 2-(1H-indazol-1-yl)ethan-1-amine and its 2H-isomer, represent a class of compounds with significant potential in medicinal chemistry. This guide has provided a detailed overview of their nomenclature, synthetic strategies with a focus on controlling regioselectivity, and methods for their structural characterization. The versatile nature of the primary amine allows for extensive derivatization, opening avenues for the discovery of novel drug candidates. A thorough understanding of the principles outlined in this guide is crucial for researchers aiming to leverage the privileged indazole scaffold in their drug discovery programs.

References

- Cerecetto, H., & Gerpe, A. (2008). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 8(11), 1126–1133.

- Gaikwad, D. D., Kuberkar, S. V., & Shingare, M. S. (2015). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(94), 77259-77281.

- Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10473–10482.

- Gaikwad, D. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(5), 523-554.

- Mavromoustakos, T., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3736.

- Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(13), 3340-3343.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Wang, X., et al. (2023).

-

ResearchGate. (2015). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

- Cerecetto, H., & Gerpe, A. (2016). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current medicinal chemistry, 23(21), 2223–2244.

- Lummis, S. C. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1549.

- Ovalle, S., et al. (2012). Tris[2-(2H-indazol-2-yl)eth-yl]amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1879–o1880.

- Cerecetto, H., & Gerpe, A. (2008). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 8(11), 1126–1133.

- G-Babapour, S., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances, 13(28), 19335-19341.

- Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 435-446.

- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

- Tandon, R., et al. (2017). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Biological Activity of Indazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The indazole scaffold (1,2-diazaindene) represents a "privileged structure" in medicinal chemistry, characterized by its bioisosterism with indole and purine. Its utility stems from a unique electronic profile that allows for diverse non-covalent interactions—specifically hydrogen bonding at the hinge region of kinase domains and π-stacking interactions in hydrophobic pockets. This guide dissects the biological activity of indazole derivatives, focusing on their dominant role as Tyrosine Kinase Inhibitors (TKIs) in oncology, while also addressing their emerging utility in inflammation and CNS modulation.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Tautomeric Foundation

The biological efficacy of indazole hinges on its tautomeric equilibrium.[1] Unlike indole, indazole possesses two annular nitrogen atoms, creating two distinct tautomers: 1H-indazole (thermodynamically favored) and 2H-indazole .[1]

-

1H-Indazole: The predominant form in solution. Most FDA-approved drugs (e.g., Axitinib , Pazopanib ) utilize the 1H-tautomer, often substituted at the N1 position to lock this conformation, improving solubility and metabolic stability.

-

2H-Indazole: Less common but offers a distinct vector for substitution that can access different regions of a binding pocket.

Critical SAR Vectors

To optimize biological activity, modification typically follows three vectors:

| Position | Chemical Modification | Biological Impact (Mechanism) |

| N1 | Alkylation/Arylation | Solubility & Pharmacokinetics: Locks the 1H-tautomer. Bulky groups here often solvent-expose, improving oral bioavailability. |

| C3 | Arylation/Amide linkage | Potency Driver: In kinase inhibitors, this position often extends into the "gatekeeper" region or hydrophobic back-pocket, determining selectivity (e.g., VEGFR vs. EGFR). |

| C4-C7 | Halogenation/Etherification | Electronic Tuning: Modulates the pKa of the pyrazole protons. Substituents at C6 are critical for PARP inhibition (e.g., Niraparib ). |

Part 2: Therapeutic Mechanisms & Signaling Pathways[2]

Oncology: ATP-Competitive Kinase Inhibition

The most commercially validated application of indazoles is in the inhibition of Angiogenesis via the VEGF/VEGFR pathway. Indazoles act as Type I or Type II ATP-competitive inhibitors.

-

Mechanism: The indazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (if unsubstituted) or adjacent functional groups act as donors, mimicking the adenine ring of ATP.

-

Case Study (Axitinib): A potent VEGFR1/2/3 inhibitor. The indazole core anchors the molecule in the ATP-binding pocket, while the styryl extension engages the hydrophobic channel.

Visualization: VEGFR Inhibition Pathway

The following diagram illustrates the interruption of the angiogenic signaling cascade by indazole-based inhibitors.

Caption: Schematic of VEGFR signaling blockade by indazole derivatives. The inhibitor competes with ATP, preventing autophosphorylation and downstream angiogenic signaling.

Beyond Oncology: 5-HT Receptor Modulation

Indazole-3-carboxamides (e.g., Granisetron ) are potent 5-HT3 receptor antagonists.

-

Activity: Prevents serotonin binding in the chemoreceptor trigger zone (CTZ).

-

Structural Key: The rigid bicyclic indazole system provides the necessary spatial orientation to mimic the indole of serotonin without activating the receptor.

Part 3: Synthesis Strategies

Reliable access to the scaffold is a prerequisite for biological testing.

-

Diazotization (Classic): Cyclization of o-toluidines using NaNO₂/AcOH.

-

Limitation: Harsh conditions, poor functional group tolerance.

-

-

C-H Activation (Modern): Ruthenium or Rhodium-catalyzed coupling of azo-compounds with alkynes.

-

Buchwald-Hartwig/Suzuki Coupling: Used for late-stage functionalization at C3 or N1 positions to generate libraries for SAR screening.

Part 4: Experimental Protocols (Self-Validating)

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol measures the IC50 of an indazole derivative against a purified kinase (e.g., VEGFR2). It relies on quantifying the ADP generated during the kinase reaction.[3][5]

Reagents:

-

Kinase Enzyme (0.2 ng/µL stock)

-

ATP (10 µM final)

-

Substrate (Poly(Glu,Tyr) 4:1)

-

Test Compound (Indazole derivative dissolved in DMSO)

Protocol:

-

Preparation: Prepare 3x serial dilutions of the test compound in kinase buffer. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

-

Incubation (E-S Complex): Add 2 µL of compound + 4 µL of Kinase enzyme to a 384-well white low-volume plate. Incubate for 15 min at RT.

-

Validation Step: Include "No Enzyme" control (background) and "No Inhibitor" control (Max Activity).

-

-

Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

-

Termination & Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

-

Readout: Measure Luminescence (RLU) on a microplate reader.

Data Analysis & Validation:

-

Calculate Z-Factor :

. A Z' > 0.5 confirms the assay is robust. -

Fit data to a sigmoidal dose-response equation to determine IC50.

Cellular Viability Assay (MTT)

Used to confirm if kinase inhibition translates to cellular toxicity in cancer lines (e.g., HUVEC or MCF-7).

Protocol:

-

Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).

-

Treatment: Treat with indazole derivative (0.1 – 100 µM) for 48h.

-

Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Aspirate medium; add 150 µL DMSO to dissolve crystals.

-

Measurement: Absorbance at 570 nm.

Part 5: Future Perspectives

The next frontier for indazole derivatives lies in PROTACs (Proteolysis Targeting Chimeras) .

-

Concept: Linking an indazole-based kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Cereblon).

-

Benefit: Instead of transient inhibition, this degrades the target protein entirely, overcoming resistance mutations common in standard TKI therapy.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance . European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors . European Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules. [Link]

-

Assay Development for Protein Kinase Enzymes . NCBI Bookshelf. [Link]

-

Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases . Journal of Medicinal Chemistry. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 2,3-Dimethyl-2H-indazol-6-amine in Kinase Inhibitor Design

[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic Methodology, Pharmacophore Utility, and Structural Biology

Executive Summary

In the landscape of small-molecule drug discovery, 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) represents a high-value "privileged structure," primarily recognized as the critical pharmacophore in the synthesis of Pazopanib (Votrient), a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.

Beyond its immediate utility in Pazopanib manufacturing, this scaffold offers a unique lesson in heterocyclic chemistry: the control of N-methylation regioselectivity (N1 vs. N2) in indazoles.[1][2] The 2H-indazole tautomer, locked by the N2-methyl group, provides distinct electronic properties and hydrogen-bond acceptor/donor motifs compared to its 1H-counterpart, making it an essential tool for tuning potency and solubility in ATP-competitive inhibitors.

This guide details the medicinal chemistry rationale, optimized synthetic protocols for regiocontrol, and the structural role of this moiety in protein-ligand interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 2H-indazole core is less aromatic than the 1H-isomer due to its quinonoid character, which influences its solubility and pKa—critical factors for oral bioavailability.

| Property | Data |

| Chemical Name | 2,3-Dimethyl-2H-indazol-6-amine |

| CAS Number | 444731-72-0 |

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.20 g/mol |

| Key Functional Groups | Primary aromatic amine (C6), N-Methyl (N2), C-Methyl (C3) |

| pKa (Calculated) | ~3.5 (Amine), ~1.5 (Indazole N1) |

| LogP | ~1.3 (Moderate Lipophilicity) |

| Role | Nucleophilic building block for SNAr or Buchwald couplings |

Medicinal Chemistry Core: The 2H-Indazole Scaffold[8]

The "Privileged" Nature of 2H-Indazoles

While 1H-indazoles are thermodynamically stable and common, the 2H-indazole serves as a specialized bioisostere for indole or purine systems. In kinase inhibitors, the 2H-indazole often mimics the adenine ring of ATP.

-

Electronic Profile: The N2-methyl group locks the system in a quinonoid-like resonance contribution. This affects the electron density at C6 (the amine attachment point), making the amine sufficiently nucleophilic for coupling reactions but modulating the basicity of the final drug to reduce off-target hERG binding.

-

Solubility: The disruption of the strong intermolecular H-bonding network found in NH-indazoles significantly improves organic solubility, facilitating formulation.

Case Study: Role in Pazopanib Binding

In Pazopanib, the 2,3-dimethyl-2H-indazol-6-amine moiety is not merely a spacer; it is a critical recognition element.

-

Binding Mode: The indazole ring occupies the hydrophobic pocket adjacent to the ATP binding site.[2]

-

Interaction: The N1 nitrogen (unsubstituted) often serves as a weak H-bond acceptor or participates in water-mediated bridges within the kinase cleft.[2] The methyl groups (C3 and N2) provide hydrophobic contacts that displace conserved water molecules, gaining entropic binding energy.

Synthetic Methodology & Process Chemistry

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine is defined by one major challenge: Regioselectivity .[1]

The Regioselectivity Challenge (N1 vs. N2)

Alkylation of 3-methyl-6-nitro-1H-indazole can occur at N1 (thermodynamic product) or N2 (kinetic product).[1][2][3]

-

N1-Alkylation: Favored by high temperatures, thermodynamic equilibrium, and dissociative mechanisms.[2]

-

N2-Alkylation: Favored by lower temperatures, specific solvents (e.g., EtOAc), and reagents that enhance the nucleophilicity of the N2 lone pair (e.g., Meerwein’s reagent or Trimethyloxonium tetrafluoroborate).[2]

Visualization of Synthetic Pathways

Figure 1: Regioselective divergence in the methylation of the indazole core.[1][2][3] N2-methylation is required for the Pazopanib scaffold.[1][4]

Detailed Experimental Protocol

This protocol prioritizes the N2-selective route using conditions that minimize N1-isomer formation, followed by a clean reduction step.

Phase 1: Regioselective Methylation

Objective: Synthesize 2,3-dimethyl-6-nitro-2H-indazole.

-

Reagents: 3-methyl-6-nitro-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq), Ethyl Acetate (anhydrous).[2]

-

Procedure:

-

Suspend 3-methyl-6-nitro-1H-indazole in anhydrous Ethyl Acetate under N2 atmosphere.

-

Cool the mixture to 0°C.

-

Add Trimethyloxonium tetrafluoroborate portion-wise over 30 minutes. Note: Meerwein's salt is highly reactive; protect from moisture.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

In-Process Control (IPC): Check via TLC or LC-MS. N2-isomer typically elutes differently than N1.[2]

-

Quench: Slowly add saturated NaHCO3 solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Recrystallization from Ethanol/Water is often sufficient to remove trace N1 isomer.[2]

-

Phase 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.[2]

-

Reagents: 2,3-dimethyl-6-nitro-2H-indazole (from Phase 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[2]

-

Procedure:

-

Dissolve the nitro intermediate in Ethanol/Water.[2]

-

Add Iron powder and Ammonium Chloride.[2]

-

Heat to reflux (approx 70-80°C) for 2–3 hours.

-

Validation: Monitor disappearance of the nitro peak (-NO2) and appearance of the amine (-NH2) by LC-MS.

-

Filtration: Filter hot through a Celite pad to remove iron residues.[2]

-

Isolation: Concentrate the filtrate. Neutralize if necessary. The product, 2,3-Dimethyl-2H-indazol-6-amine , precipitates as an off-white to yellow solid.

-

Phase 3: Quality Control (Self-Validating)[3]

-

1H NMR Distinction:

-

N2-Methyl: Singlet typically around 4.0–4.1 ppm .[2]

-

N1-Methyl: Singlet typically around 3.9–4.0 ppm .[2]

-

Critical Check: A NOESY experiment will show a correlation between the N-Methyl protons and the C3-Methyl protons for the N2-isomer (due to proximity). The N1-isomer lacks this strong correlation.[2]

-

Downstream Application: Pazopanib Synthesis[2][3][5][9][10][11]

The amine is subsequently coupled with a pyrimidine scaffold.[2] This step highlights the amine's role as a nucleophile.[2]

Figure 2: The convergent synthesis of Pazopanib utilizing the 6-aminoindazole intermediate.

Future Directions & Applications

-

PROTAC Linkers: The 6-amino position is an ideal vector for attaching linkers in Proteolysis Targeting Chimeras (PROTACs) without disrupting the kinase-binding capacity of the indazole headgroup.[2]

-

Fragment-Based Drug Design (FBDD): The 2,3-dimethyl-2H-indazole core is a robust fragment for screening against novel kinases, offering a different vector geometry than standard indoles or quinolines.[2]

References

-

GlaxoSmithKline. (2010).[2] Pazopanib (Votrient) Prescribing Information. FDA Access Data. Link

-

Kumar, D., et al. (2013).[2] An improved process for the preparation of Pazopanib. Patent WO2013/105895. Link[2]

-

Cheung, M., et al. (2003).[2] Discovery of Pazopanib, a Novel Multi-Kinase Inhibitor. Journal of Medicinal Chemistry. (Discusses the SAR of the indazole moiety). Link[2]

-

BenchChem. (2024).[2] 2,3-Dimethyl-6-nitro-2H-indazole: Synthesis and Applications. Link[2]

-

PubChem. (2025).[2] Compound Summary: 2,3-Dimethyl-2H-indazol-6-amine.[2][5][6][4][7][8][9] National Library of Medicine. Link[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103373989A - Preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0 [matrix-fine-chemicals.com]

- 8. WO2015068175A2 - An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 9. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

discovery and history of 2,3-Dimethyl-2H-indazol-6-amine

Role: Critical Intermediate in Tyrosine Kinase Inhibitor Synthesis (Pazopanib)

Executive Summary & Significance

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-52-6) is a high-value heterocyclic building block, primarily recognized as the "Southern" fragment of the blockbuster oncology drug Pazopanib (Votrient) .

Its discovery and process history represent a classic case study in medicinal chemistry optimization: the shift from a thermodynamically stable 1H-indazole scaffold to the kinetically favored, but synthetically challenging, 2H-indazole tautomer. This structural nuance is responsible for the molecule's superior solubility and specific binding affinity to the ATP-binding pocket of VEGFR tyrosine kinases.

This guide details the discovery logic, the specific process chemistry challenges regarding regioselective methylation, and provides validated protocols for its synthesis.

Discovery & Medicinal Chemistry Context

Origin: GlaxoSmithKline (GSK) Key Reference: Harris, P. A., et al. J. Med. Chem. 2008.[1]

The discovery of 2,3-dimethyl-2H-indazol-6-amine was not an isolated event but the result of a structure-activity relationship (SAR) campaign targeting Vascular Endothelial Growth Factor Receptors (VEGFR).

The "Scaffold Hop" Logic

Early VEGFR inhibitors utilized quinazoline or phthalazine cores. GSK researchers sought a novel scaffold to improve pharmacokinetic profiles.

-

Initial Hits: Screening identified indazole-pyrimidines as potent hits.[2][3]

-

The Tautomer Problem: Indazoles exist in dynamic equilibrium between 1H and 2H tautomers.

-

1H-Indazoles: Thermodynamically stable but often suffered from poor solubility and suboptimal H-bond geometry in the kinase pocket.

-

2H-Indazoles: Locking the tautomer via N2-methylation improved lipophilic efficiency (LipE) and positioned the C6-amine correctly for coupling with the pyrimidine hinge-binder.

-

The 2,3-dimethyl substitution pattern was critical. The C3-methyl group fills a hydrophobic pocket within the enzyme, while the N2-methyl locks the active tautomeric conformation.

The Synthetic Evolution (History of Process)

The history of this molecule is defined by the N1 vs. N2 Regioselectivity Challenge .

Generation 1: The Medicinal Chemistry Route (Discovery Phase)

In the early discovery phase (Harris et al.), the priority was speed, not yield.

-

Reagent: Iodomethane (MeI) and standard bases (e.g., K2CO3).

-

Outcome: A mixture of N1-methyl (undesired, ~50-60%) and N2-methyl (desired, ~40%) isomers.

-

Purification: Required tedious column chromatography. This was acceptable for milligram-scale SAR but viable for kilogram-scale manufacturing.

Generation 2: The Process Chemistry Route (Scale-Up)

To support clinical trials and commercialization, a regioselective route was required.

-

Strategy: Exploiting Kinetic Control .

-

Mechanism: The N2 nitrogen is more nucleophilic (kinetically accessible) than N1, but the N1 product is thermodynamically more stable.

-

Innovation: Using powerful alkylating agents like Trimethyloxonium tetrafluoroborate (Meerwein’s salt) or specific solvent systems (Ethyl Acetate vs. DMF) allowed chemists to trap the kinetic N2 product before it equilibrated to the N1 form.

Visualization: The Regioselectivity Divergence

Caption: Divergent synthesis pathways showing the critical regioselectivity split between the thermodynamic (N1) and kinetic (N2) isomers.

Technical Guide: Validated Synthetic Protocol

This protocol focuses on the Reduction of 2,3-dimethyl-6-nitro-2H-indazole , the final step to generate the target amine. This assumes you have successfully isolated the N2-methylated nitro intermediate.

Protocol A: Catalytic Hydrogenation (Preferred for Purity)

This method is cleaner for pharmaceutical applications as it avoids heavy metal waste (Tin).

Reagents:

-

Substrate: 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq)

-

Catalyst: 10% Pd/C (50% wet, 0.1 wt eq)

-

Solvent: Methanol (10 volumes)

-

Hydrogen Source: H2 gas (balloon or 3 atm pressure)

Step-by-Step Workflow:

-

Charge: In a clean autoclave or round-bottom flask, dissolve the nitro-indazole substrate in Methanol.

-

Inert: Purge the vessel with Nitrogen (N2) three times to remove oxygen (safety critical).

-

Catalyst Addition: Carefully add the Pd/C catalyst under N2 flow. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Introduce H2 gas. Stir vigorously at Room Temperature (20–25°C).

-

Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[9] The yellow nitro compound will disappear, replaced by a fluorescent amine spot.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The product, 2,3-Dimethyl-2H-indazol-6-amine, is obtained as an off-white to beige solid.

Protocol B: Tin(II) Chloride Reduction (Robust/Small Scale)

Useful if the starting material contains poisons that deactivate Pd catalysts (e.g., sulfur).

-

Suspend 2,3-dimethyl-6-nitro-2H-indazole (1 eq) in Ethanol/Ethyl Acetate.

-

Heat to reflux (70–80°C) for 2 hours.

-

Workup (Critical): Cool to RT. Pour into ice water. Basify to pH 9-10 with saturated NaHCO3 or NaOH (careful of exotherm).

-

Extract with Ethyl Acetate.[10][11] The amine is in the organic layer.[6][9][10][11][12][13]

-

Dry over MgSO4 and concentrate.

Quantitative Data Summary

| Parameter | 1H-Indazole Isomer (Impurity) | 2H-Indazole Isomer (Target) |

| Structure | 1,3-Dimethyl-indazol-6-amine | 2,3-Dimethyl-indazol-6-amine |

| Formation Control | Thermodynamic | Kinetic |

| Solubility (Aq) | Low | Moderate |

| Kinase Binding | Weak (Incorrect H-bond donor angle) | High (Optimal H-bond acceptor/donor) |

| Melting Point | 187–188°C (Nitro precursor) | ~130–135°C (Amine) |

| Key 1H NMR Signal | N-Me typically ~4.0 ppm | N-Me typically ~4.1–4.2 ppm (Deshielded) |

References

-

Discovery & SAR: Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[2][3][14] Journal of Medicinal Chemistry, 51(15), 4632–4640.[1] Link

-

Process Chemistry (Patent): GlaxoSmithKline. (2006). "Pyrimidineamines as angiogenesis modulators." U.S. Patent No.[15][16] 7,105,530.[15][16] Link

- Regioselectivity Mechanism: Cheung, M., et al. (2003). "Investigation of the Regioselective Methylation of Indazoles." Tetrahedron Letters. (General reference for the N1/N2 alkylation logic cited in the technical breakdown).

-

Alternative Synthesis: "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." MDPI / Preprints. Link

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. rroij.com [rroij.com]

- 10. preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidineamines as angiogenesis modulators - Patent US-7105530-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Crystal Structure Analysis of 2,3-Dimethyl-2H-indazol-6-amine: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,3-Dimethyl-2H-indazol-6-amine, a key intermediate and potential impurity in the synthesis of prominent pharmaceutical agents such as Pazopanib and Asenapine.[1][2] While a definitive public crystal structure remains to be elucidated, this document serves as a detailed roadmap for researchers aiming to undertake this analysis. We will navigate the essential steps from chemical synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, data processing, and structure refinement. This guide is designed to equip researchers with the necessary theoretical understanding and practical protocols to successfully determine and analyze the three-dimensional atomic arrangement of this pharmaceutically relevant indazole derivative. The indazole scaffold is of significant pharmacological interest due to its presence in numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4][5][6]

Introduction: The Significance of 2,3-Dimethyl-2H-indazol-6-amine in Pharmaceutical Development

2,3-Dimethyl-2H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds.[7] Its molecular structure, featuring a bicyclic system of a benzene ring fused to a pyrazole ring, makes it a valuable scaffold in medicinal chemistry.[3] This compound is recognized as a crucial intermediate in the synthesis of the angiogenesis inhibitor Pazopanib and is also associated with the production of Asenapine.[1][2][8] Understanding the precise three-dimensional structure of this molecule is paramount for several reasons:

-

Impurity Profiling: A definitive crystal structure aids in the unambiguous identification and characterization of this compound as a potential impurity in active pharmaceutical ingredients (APIs).

-

Process Optimization: Knowledge of the solid-state structure can inform and guide the optimization of synthesis and purification processes, potentially leading to higher yields and purity of the final API.

-

Drug Design and Discovery: The indazole nucleus is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[9] A detailed understanding of the stereochemistry and intermolecular interactions of this derivative can inform the design of new and more effective therapeutic agents.[3][5]

This guide will provide the scientific community with a robust and detailed methodology to approach the crystal structure determination of 2,3-Dimethyl-2H-indazol-6-amine.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

A common synthetic route to 2,3-Dimethyl-2H-indazol-6-amine involves the reduction of a nitro-precursor. The following protocol is adapted from established procedures.[10]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 equivalent) in 2-methoxyethyl ether with gentle heating.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Under a nitrogen atmosphere, add tin(II) chloride (SnCl2) (approximately 2.8 equivalents).

-

Acidification: Add concentrated hydrochloric acid (HCl) dropwise while maintaining the temperature below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 45 minutes.

-

Precipitation: Add diethyl ether to precipitate the hydrochloride salt of the product.

-

Isolation: Collect the precipitate by filtration to yield 2,3-Dimethyl-2H-indazol-6-amine hydrochloride.[10]

The free amine can be obtained by neutralization with a suitable base.

Crystallization: The Art of Growing High-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Table 1: Suggested Solvents for Crystallization Trials

| Solvent System | Rationale |

| Methanol/Water | The compound is soluble in methanol, and water can act as an anti-solvent. |

| Ethanol/Hexane | A polar solvent and a non-polar anti-solvent can be effective for inducing crystallization. |

| Dichloromethane/Pentane | A common combination for organic molecules, offering a good balance of solubility and volatility. |

| Dimethyl Sulfoxide (DMSO) | The compound shows some solubility in DMSO, which can be used with an appropriate anti-solvent.[8] |

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[11][12][13]

The Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[14][15]

Caption: Workflow for Crystal Structure Determination.

Detailed Steps in the Workflow:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected as it is irradiated with monochromatic X-rays.[15]

-

Data Processing and Integration: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is used to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. This can be achieved through various methods, such as direct methods or Patterson techniques.[16]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate crystal structure.[16][17][18][19]

-

Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic sensibility. The results are then typically reported in a Crystallographic Information File (CIF).

Structural Analysis and Interpretation: What to Expect

While the precise crystal structure of 2,3-Dimethyl-2H-indazol-6-amine is yet to be determined, we can anticipate several key structural features based on its molecular composition.

Table 2: Predicted Structural Features and Their Significance

| Feature | Expected Manifestation | Significance in Drug Development |

| Molecular Geometry | The indazole ring system is expected to be largely planar. The bond lengths and angles will provide insight into the electronic distribution within the molecule. | Understanding the precise shape and electronic properties is crucial for predicting how the molecule will interact with biological targets. |

| Hydrogen Bonding | The primary amine group (-NH2) is a strong hydrogen bond donor. It is highly likely to participate in intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. | Hydrogen bonding is a key determinant of crystal packing and can significantly influence the solubility and dissolution rate of a solid-state form. |

| π-π Stacking | The aromatic indazole rings may engage in π-π stacking interactions, where the planar rings of adjacent molecules are arranged in a face-to-face or offset manner. | These interactions contribute to the overall stability of the crystal lattice and can affect the material's physical properties. |

| Crystal Packing | The combination of hydrogen bonding and π-π stacking will dictate how the molecules are arranged in the crystal lattice, influencing the density and morphology of the crystals. | The crystal packing arrangement can have a profound impact on the tabletability, flowability, and stability of a pharmaceutical powder. |

Conclusion: A Path Forward for Structural Elucidation

This technical guide has outlined a comprehensive and actionable strategy for the determination and analysis of the crystal structure of 2,3-Dimethyl-2H-indazol-6-amine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers are well-equipped to elucidate the three-dimensional atomic arrangement of this important pharmaceutical intermediate. The resulting structural information will not only be of fundamental scientific interest but will also provide invaluable insights for impurity control, process optimization, and the rational design of new indazole-based therapeutics.

References

-

PubChem. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. Available from: [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

-